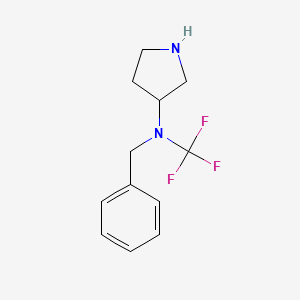![molecular formula C11H23N3 B13971399 2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine is a spirocyclic amine compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts rigidity and conformational stability, making it an interesting scaffold for drug design and other chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-2-azaspiro[4One common method involves the use of transaminase biocatalysis, which offers excellent enantioselectivity and environmental friendliness . The reaction conditions often include mild temperatures and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow processes. This method allows for the efficient formation and reduction of intermediates, such as azides, and the use of transaminases to prepare the desired enantiomer in high yield and enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing novel therapeutic agents, particularly in the development of anticancer and anti-ulcer drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biocatalysis: Its use in transaminase biocatalysis highlights its importance in green chemistry and sustainable synthesis.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways related to disease states . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-6-ylacrylamides: These compounds share a similar spirocyclic structure and are used in various synthetic applications.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity, this compound also features a spirocyclic core.
Uniqueness
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine stands out due to its specific aminoethyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies.
Propriétés
Formule moléculaire |
C11H23N3 |
|---|---|
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-2-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H23N3/c12-6-8-14-7-5-11(9-14)3-1-10(13)2-4-11/h10H,1-9,12-13H2 |
Clé InChI |
JEZBHCJZZWWGFI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1N)CCN(C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


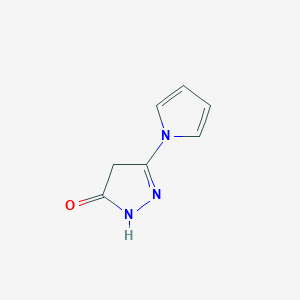
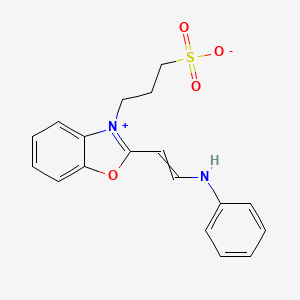

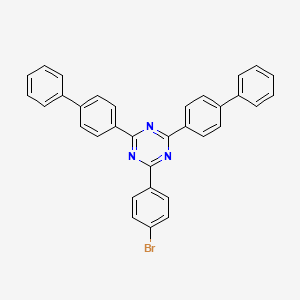

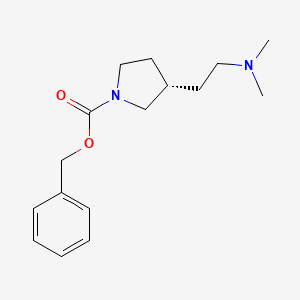
![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)
![2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol](/img/structure/B13971365.png)

![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
